4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
CAS No.: 954143-48-7
Cat. No.: VC0006192
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol
* For research use only. Not for human or veterinary use.
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine - 954143-48-7](/images/no_structure.jpg)
CAS No. | 954143-48-7 |
---|---|
Molecular Formula | C12H11N5O |
Molecular Weight | 241.25 g/mol |
IUPAC Name | 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17) |
Standard InChI Key | GGEWEQJWGGJUHO-UHFFFAOYSA-N |
SMILES | COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Canonical SMILES | COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Structural Elucidation and Molecular Properties
Core Architecture and Nomenclature
The compound’s IUPAC name, 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine, reflects its hybrid structure. The pyrrolo[2,3-b]pyridine moiety (a 7-azaindole system) consists of a five-membered pyrrole ring fused to a pyridine ring, while the pyrimidine component introduces a six-membered di-aza aromatic ring. The methoxy (-OCH) and amine (-NH) substituents at positions 4 and 2, respectively, critically influence its electronic and steric properties .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 241.25 g/mol | |
CAS Registry Number | 954143-48-7 | |
InChI Key | GGEWEQJWGGJUHO-UHFFFAOYSA-N | |
SMILES | COC1=C2C(=NC=C1)N=C(C2)N[C@H]3NC=NC=C3 |
The planar aromatic systems facilitate π-π stacking interactions, while the methoxy group enhances solubility and metabolic stability .
Synthetic Routes and Methodological Challenges
Retrosynthetic Analysis
The synthesis of 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine requires strategic bond formation between the pyrrolopyridine and pyrimidine rings. Two predominant strategies have been explored:
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Sequential Cross-Coupling: A Suzuki–Miyaura coupling at C-2 of the pyrrolopyridine followed by a Buchwald–Hartwig amination at C-4 .
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Tandem Deprotection-Amination: Protection of reactive sites (e.g., SEM groups) to prevent unwanted side reactions during amination .
Key Synthetic Steps
A representative pathway involves:
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Iodination: Introduction of iodine at C-2 of 4-chloro-7-azaindole to enhance reactivity for cross-coupling.
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Suzuki–Miyaura Coupling: Chemoselective arylation using Pd(dba) as a catalyst, achieving >70% yield for mono-arylated products .
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Buchwald–Hartwig Amination: Installation of the amine group at C-4 using RuPhos Pd G2, though yields remain modest (33%) due to competing hydrolysis .
Table 2: Optimization of Cross-Coupling Conditions
Catalyst | Temperature (°C) | Yield (%) | Selectivity (Mono:Di) |
---|---|---|---|
Pd(dba) | 100 | 68–71 | 95:5 |
XPhos Pd G2 | 80 | 45 | 80:20 |
Pd(PPh) | 100 | <10 | N/A (Reduction dominant) |
Challenges include chemoselectivity (avoiding di-arylation) and deprotection side reactions, particularly tricyclic byproduct formation during SEM removal .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrrolopyridine ring undergoes electrophilic substitution at C-5 and C-7 positions. For example, nitration with HNO/HSO yields nitro derivatives, which can be reduced to amines for further functionalization .
Nucleophilic Aromatic Substitution
The 4-methoxy group is susceptible to nucleophilic displacement under acidic conditions. Reaction with amines (e.g., benzylamine) at elevated temperatures replaces methoxy with secondary amines, albeit in low yields due to competing decomposition .
Future Directions and Challenges
Synthetic Improvements
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Catalyst Screening: Identifying ligands (e.g., BrettPhos) to improve amination yields.
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Protecting Group Alternatives: Replacing SEM with stable groups (e.g., Bn) to mitigate tricyclic byproduct formation .
Biological Evaluation
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In Vitro Assays: Profiling against kinase panels to identify secondary targets.
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ADMET Studies: Assessing permeability, cytochrome P450 interactions, and plasma stability.
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